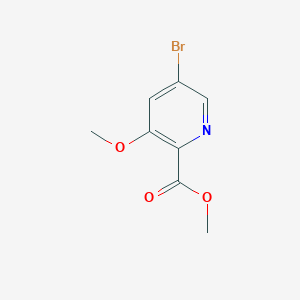

Methyl 5-bromo-3-methoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIURRLLLWFNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673938 | |

| Record name | Methyl 5-bromo-3-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-55-9 | |

| Record name | Methyl 5-bromo-3-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-3-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-3-methoxypicolinate is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical research. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex, biologically active molecules, including kinase inhibitors.[1] This guide provides a detailed examination of a robust synthetic pathway to this compound, beginning from commercially available 3-hydroxypicolinic acid. We delve into the rationale behind the selection of reagents and reaction conditions for each synthetic step—O-methylation, esterification, and regioselective bromination. Furthermore, this document outlines the comprehensive analytical techniques required to confirm the structure and purity of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By presenting detailed protocols, mechanistic insights, and expected characterization data, this guide serves as an essential resource for scientists engaged in the synthesis and application of this versatile chemical intermediate.

Introduction: The Significance of Picolinates in Modern Chemistry

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the landscape of drug discovery and development.[2] The pyridine ring, a bioisostere of a phenyl ring but with distinct electronic properties and hydrogen bonding capabilities, is a core component in a significant number of FDA-approved pharmaceuticals.[2] These structures serve as versatile scaffolds for creating vast libraries of compounds for biological screening across numerous therapeutic areas.[3]

This compound (CAS No. 1142192-55-9) is a particularly valuable derivative. The molecule possesses three key points for chemical modification:

-

The bromo group at the 5-position is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, facilitating further derivatization.

-

The methoxy group at the 3-position influences the electronic properties of the pyridine ring, impacting its reactivity and interaction with biological targets.

This combination of functional handles makes it an indispensable intermediate for constructing novel molecular architectures for structure-activity relationship (SAR) studies in drug and agrochemical discovery programs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1142192-55-9 | [4][5][6][7] |

| Molecular Formula | C₈H₈BrNO₃ | [5][6][7] |

| Molecular Weight | 246.06 g/mol | [5][6][7] |

| IUPAC Name | methyl 5-bromo-3-methoxypyridine-2-carboxylate | [5] |

| Physical Form | Solid | [5] |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound

Synthetic Strategy Overview

A logical and efficient synthetic route to the target compound begins with the readily available precursor, 3-hydroxypicolinic acid. The synthesis involves a three-step sequence: (1) protection of the phenolic hydroxyl group via methylation, (2) esterification of the carboxylic acid, and (3) regioselective bromination of the electron-rich pyridine ring. This strategy ensures high yields and minimizes the formation of unwanted side products.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxypicolinic Acid from 3-Hydroxypicolinic Acid

-

Rationale: The acidic proton of the hydroxyl group on 3-hydroxypicolinic acid[8][9] must be protected before subsequent reactions. Methylation is a common and effective strategy. Using a mild base like potassium carbonate (K₂CO₃) with dimethyl sulfate (DMS) is a standard procedure for O-methylation. This prevents unwanted side reactions that might occur under harsher conditions.

-

Protocol:

-

To a stirred solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-methoxypicolinic acid.[10]

-

Step 2: Synthesis of Methyl 3-methoxypicolinate

-

Rationale: Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[11] Using methanol as both the solvent and reagent, with a catalytic amount of strong acid like sulfuric acid, drives the reaction to completion.

-

Protocol:

-

Suspend 3-methoxypicolinic acid (1.0 eq) in methanol.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.

-

Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxypicolinate, which can be purified by column chromatography if necessary.

-

Step 3: Synthesis of this compound

-

Rationale: The bromination of the pyridine ring is an electrophilic aromatic substitution reaction. The methoxy group at the 3-position is an activating, ortho-para directing group, while the methyl ester at the 2-position is a deactivating, meta-directing group. The combined effect strongly directs the incoming electrophile (Br+) to the 5-position. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.[12]

-

Protocol:

-

Dissolve Methyl 3-methoxypicolinate (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature, protecting it from light. Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

-

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a self-validating system for structural verification.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques used to characterize the final product.

| Technique | Expected Observation | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.2 (d, 1H), 7.8 (d, 1H), 4.0 (s, 3H), 3.9 (s, 3H) | Two doublets for the two coupled aromatic protons on the pyridine ring. Two singlets for the non-equivalent methyl groups of the ester and the ether. |

| ¹³C NMR (100 MHz, CDCl₃) | 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule. | Confirms the number of unique carbon environments in the asymmetrical structure. |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z ≈ 245 and 247 with a ~1:1 intensity ratio. | The presence of two major peaks separated by 2 m/z units is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13][14] |

| Melting Point | A sharp, defined melting point. | A narrow melting point range is a strong indicator of high purity for a crystalline solid. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the structure. The presence of two doublets in the aromatic region confirms the disubstitution pattern on the pyridine ring. The two distinct singlets around 4.0 ppm correspond to the methyl ester and methoxy group protons, confirming the successful esterification and methylation steps.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₈BrNO₃). The key diagnostic feature in a low-resolution mass spectrum is the isotopic pattern for bromine. The near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, providing unambiguous evidence for the presence of a single bromine atom in the molecule.[13]

Applications in Research and Development

This compound is a strategic intermediate rather than an end-product. Its value lies in its utility as a versatile building block:

-

Pharmaceuticals: It is a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[1] The picolinate core can act as a hinge-binding motif in kinases, while the bromine atom serves as a handle for introducing substituents that can target specific pockets within an enzyme's active site.

-

Agrochemicals: The reactivity of the pyridine ring and its functional groups allows for its use in the design of novel pesticides and herbicides.[1][3]

-

Material Science: The substituted pyridine structure can be incorporated into functional materials, such as specialized polymers or organic electronic components, where its electronic and coordination properties can be exploited.[15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has outlined a logical and efficient three-step synthesis for this compound from 3-hydroxypicolinic acid. The rationale for each synthetic transformation and the choice of reagents has been discussed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization protocol using modern analytical techniques has been detailed to ensure the structural integrity and purity of the final compound. The versatile nature of this molecule, with its multiple points for further chemical modification, solidifies its importance as a high-value intermediate for professionals in drug discovery, agrochemical research, and material science.

References

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1142192-55-9 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. scbt.com [scbt.com]

- 8. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Hydroxypicolinic acid - 3-HPA, 3-Hydroxypyridine-2-carboxylic acid [sigmaaldrich.com]

- 10. 16478-52-7|3-Methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 11. 3-BROMOISONICOTINIC ACID METHYL ESTER | 59786-31-1 [chemicalbook.com]

- 12. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Propanoic acid, 3-bromo-, methyl ester [webbook.nist.gov]

- 15. nbinno.com [nbinno.com]

Methyl 5-bromo-3-methoxypicolinate chemical properties

An In-Depth Technical Guide to Methyl 5-bromo-3-methoxypicolinate

Introduction

This compound is a halogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern synthetic chemistry. Its unique substitution pattern—featuring a bromine atom ripe for cross-coupling, an electron-donating methoxy group, and a methyl ester—provides a trifecta of functional handles that can be selectively manipulated. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of its functional groups makes it a key intermediate in the synthesis of complex heterocyclic systems, particularly for the development of kinase inhibitors, novel agrochemicals, and other biologically active compounds.[1] This document serves as a technical resource to empower chemists to leverage the full synthetic potential of this important intermediate.

Accurate identification and understanding of a compound's fundamental properties are the bedrock of successful experimental design. This compound is a solid at room temperature and possesses the key structural and physical characteristics summarized below.

Structural and Physical Data Summary

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | Methyl 5-Bromo-3-methoxypyridine-2-carboxylate; 5-Bromo-3-methoxy-pyridine-2-carboxylic acid methyl ester | [2] |

| CAS Number | 1142192-55-9 | [2] |

| Molecular Formula | C₈H₈BrNO₃ | [2][3] |

| Molecular Weight | 246.06 g/mol | [2] |

| Physical Form | Solid | |

| SMILES | COC(=O)c1ncc(Br)cc1OC | [3] |

| InChI Key | SSIURRLLLWFNCI-UHFFFAOYSA-N | [3] |

| Storage | Room temperature | [1] |

Chemical Structure Diagram

References

The Strategic Utility of Methyl 5-bromo-3-methoxypicolinate in Advanced Synthesis

Foreword

In the landscape of modern medicinal and agrochemical research, the strategic selection of building blocks is paramount to the successful discovery and development of novel active compounds. Methyl 5-bromo-3-methoxypicolinate (CAS No. 1142192-55-9), a substituted pyridine derivative, has emerged as a key intermediate of significant interest. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine core—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its potential applications, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The key properties of this compound are summarized below. It is important to note that while some data is readily available from commercial suppliers, detailed experimental characterization such as melting and boiling points are not consistently reported in public literature.

| Property | Value | Source |

| CAS Number | 1142192-55-9 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | COC(=O)c1ncc(Br)cc1OC | [1] |

| InChI Key | SSIURRLLLWFNCI-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Plausible and Efficient Route

While specific, detailed multi-step syntheses of this compound are not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-3-methoxypicolinic acid (CAS No. 1142191-66-9). This transformation is a fundamental and widely practiced reaction in organic chemistry.

Proposed Synthetic Pathway

The synthesis can be logically broken down into a single, efficient step: the acid-catalyzed esterification of 5-bromo-3-methoxypicolinic acid with methanol.

Diagram of the Proposed Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Step 1: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol in this case) is typically used, often serving as the solvent as well.[4]

Reaction:

5-bromo-3-methoxypicolinic acid + Methanol ⇌ this compound + Water

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methoxypicolinic acid (1.0 equivalent).

-

Solvent and Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.[2]

-

Reflux: Heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Maintain the reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Diagram of the Fischer Esterification Workflow

Caption: General workflow for the Fischer esterification of 5-bromo-3-methoxypicolinic acid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo, methoxy, and ester functional groups.

-

¹³C NMR: The spectrum will display eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two methyl carbons of the methoxy and ester groups.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block due to the presence of multiple reactive sites that can be selectively functionalized. Its primary utility lies in its role as an intermediate in the synthesis of more complex molecules with potential biological activity.[5]

Role in Kinase Inhibitor Synthesis

Substituted pyridines are a common scaffold in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.[6] The bromine atom on the pyridine ring of this compound can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the construction of more elaborate molecular architectures characteristic of many kinase inhibitors.

Potential in Agrochemical Development

The pyridine ring is a key structural motif in many herbicides and pesticides. The reactivity of the functional groups on this compound allows for its incorporation into novel agrochemical candidates.[7] The bromo substituent can be displaced or used in coupling reactions to build molecules with desired herbicidal or insecticidal properties.

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its accessible synthesis from the corresponding carboxylic acid and the versatility of its functional groups make it an attractive starting material for the construction of complex molecular targets. While detailed characterization data and specific applications in marketed products are not widely published, its structural motifs are prevalent in numerous biologically active compounds, underscoring its value to the research and development community.

References

- 1. This compound AldrichCPR 1142192-55-9 [sigmaaldrich.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. This compound [myskinrecipes.com]

- 6. data.epo.org [data.epo.org]

- 7. WO2020025370A1 - Agrochemical composition and methods of preparing and using the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 5-bromo-3-methoxypicolinate: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-bromo-3-methoxypicolinate, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, and its pivotal role in the creation of targeted therapeutics, particularly kinase inhibitors. We will explore the causality behind its synthetic route and its strategic application in structure-activity relationship (SAR) studies, offering field-proven insights into its utility.

Introduction: The Strategic Importance of the Picolinate Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a wide array of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets.[1][2] The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a prime example of such a privileged structure.[3] Its unique electronic and steric properties, including its capacity to act as both a hydrogen bond donor and acceptor, make it an ideal fragment for engaging with the ATP-binding pockets of various kinases.[3] this compound emerges as a particularly valuable derivative of this scaffold, offering multiple points for chemical modification, which is essential for the fine-tuning of potency, selectivity, and pharmacokinetic properties of novel drug candidates.[4][5]

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1142192-55-9 | [6] |

| Molecular Formula | C₈H₈BrNO₃ | [6] |

| Molecular Weight | 246.06 g/mol | [6] |

| Physical Form | Solid | [6] |

| SMILES String | COC(=O)c1ncc(Br)cc1OC | [6] |

| InChI Key | SSIURRLLLWFNCI-UHFFFAOYSA-N | [6] |

The molecular structure of this compound, characterized by a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl ester, provides a unique combination of functionalities that are highly advantageous in medicinal chemistry.

Caption: 2D representation of this compound.

Synthesis of this compound: A Self-Validating Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 5-bromo-3-methoxypicolinic acid.[7][8][9] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and relatively mild conditions.

Proposed Synthetic Pathway

The synthesis is a two-step process, starting from a suitable pyridine derivative that is first brominated and then methoxylated to yield 5-bromo-3-methoxypicolinic acid. The final step is the esterification with methanol.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Fischer Esterification)

This protocol is a generalized procedure based on the principles of Fischer esterification.[3][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-methoxypicolinic acid in an excess of anhydrous methanol. The use of excess methanol serves to shift the reaction equilibrium towards the product side.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

The self-validating nature of this protocol lies in the clear and observable state changes (dissolution, reflux, phase separation) and the straightforward analytical confirmation of the final product by techniques like NMR and mass spectrometry.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.[4][5] Its strategic functionalities allow for its use in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.[4]

Role in Structure-Activity Relationship (SAR) Studies

The bromine atom on the pyridine ring serves as a versatile "handle" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This enables the introduction of a wide range of aryl and heteroaryl groups at this position, allowing for the exploration of the chemical space around the core scaffold. The methoxy group and the methyl ester can also be modified to fine-tune the molecule's polarity, solubility, and interactions with the target protein. This systematic modification is a cornerstone of modern drug design, enabling the optimization of a compound's potency and selectivity.[11][12]

Targeting Key Signaling Pathways in Cancer

Picolinamide-based derivatives have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Anaplastic Lymphoma Kinase (ALK).[4][13][14] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[10][15][16]

The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from the picolinate scaffold might act to block tumor growth.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

By blocking the ATP-binding site of kinases like VEGFR-2 or ALK, inhibitors synthesized using the this compound scaffold can prevent their activation and halt the downstream signaling cascade that drives cancer progression.[10][15][16]

Conclusion

This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its "privileged" picolinate core, combined with strategically placed functional groups, makes it an exceptionally versatile building block for the synthesis of targeted therapeutics. The ability to readily modify its structure allows for extensive SAR studies, leading to the development of highly potent and selective kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the importance of such well-designed chemical scaffolds in the future of drug discovery is undeniable.

References

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 13. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-bromo-3-methoxypicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives are foundational building blocks. Methyl 5-bromo-3-methoxypicolinate (CAS No. 1142192-55-9) is one such key intermediate, valued for its specific arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester—which offer multiple avenues for synthetic elaboration.[1][2] The precise structural confirmation of this molecule is not merely an academic exercise; it is a critical quality control checkpoint that underpins the reliability and reproducibility of subsequent research and development efforts.

This guide provides an in-depth analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed spectral features. As senior scientists, we understand that true mastery lies not in just acquiring data, but in interpreting it with a deep understanding of the underlying chemical principles. This document is structured to reflect that philosophy, providing a self-validating framework for the spectroscopic analysis of this, and similar, heterocyclic compounds.

Compound Profile:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a polysubstituted heteroaromatic compound like this compound, NMR provides an unambiguous map of the proton and carbon framework. The challenge, common in substituted pyridines, is often the close proximity of chemical shifts in the aromatic region, which can complicate direct 1D analysis.[3] Therefore, a combination of 1D and 2D NMR experiments is often the most robust approach, though a careful analysis of a high-field 1D spectrum is typically sufficient for this molecule.

Experimental Protocol: A Self-Validating System

The validity of NMR data is contingent upon a meticulous experimental setup. The following protocol is designed to achieve high-resolution spectra suitable for unambiguous interpretation.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this type of compound and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a secondary internal reference.[4]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, referencing the ¹H and ¹³C spectra to δ 0.00 ppm.

-

Spectrometer Setup:

-

Utilize a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[3]

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve narrow, symmetrical linewidths on the TMS and residual solvent signals.

-

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30-degree pulse angle to balance signal intensity with a shorter relaxation delay.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds.[4]

-

Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Mode: Acquire with proton decoupling to produce singlet peaks for each unique carbon environment.

-

Relaxation Delay: Use a 2-second relaxation delay.

-

Scans: Acquire 1024-2048 scans, as the ¹³C isotope has a low natural abundance.[4]

-

¹H NMR Data Analysis

The proton NMR spectrum provides direct evidence for the number of different proton environments and their connectivity. The electronegativity of the nitrogen atom in the pyridine ring generally deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).[5]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | d | ~2.4 | 1H | H-6 |

| ~7.65 | d | ~2.4 | 1H | H-4 |

| ~3.95 | s | - | 3H | -OCH₃ (ester) |

| ~3.90 | s | - | 3H | -OCH₃ (ether) |

Interpretation:

-

Aromatic Protons (H-4, H-6): The spectrum shows two signals in the aromatic region, consistent with the two protons on the pyridine ring. The proton at the 6-position (H-6) is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift around 8.25 ppm.[5][6] The proton at the 4-position (H-4) is further from the nitrogen and appears slightly more upfield. These two protons are meta-coupled to each other, resulting in a doublet (d) for each signal with a small coupling constant (J) of approximately 2.4 Hz. This pattern is a classic indicator of a 1,3,4,5-tetrasubstituted aromatic ring where the two remaining protons are meta to each other.

-

Methoxy Protons: Two distinct singlets are observed, each integrating to 3 protons. This confirms the presence of two non-equivalent methoxy groups. The signal around 3.95 ppm is assigned to the methyl ester (-COOCH₃), while the signal around 3.90 ppm corresponds to the methoxy ether (-OCH₃) attached directly to the ring. The chemical shifts are consistent with protons on carbons adjacent to an oxygen atom.[7]

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester) |

| ~155.0 | C-3 |

| ~145.0 | C-6 |

| ~142.0 | C-2 |

| ~118.0 | C-4 |

| ~115.0 | C-5 |

| ~55.0 | -OCH₃ (ether) |

| ~53.0 | -OCH₃ (ester) |

Interpretation:

-

Carbonyl Carbon: The signal furthest downfield (~164.0 ppm) is characteristic of an ester carbonyl carbon.[8]

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly attached to electronegative atoms (O, N) or halogens are significantly influenced. C-3, bonded to the methoxy group, is shifted downfield (~155.0 ppm). C-2 and C-6, being adjacent to the ring nitrogen, are also downfield (~142.0 and ~145.0 ppm, respectively).[9] The carbon bearing the bromine atom, C-5, appears at a much higher field (~115.0 ppm) due to the "heavy atom effect" of bromine. The remaining protonated carbon, C-4, is observed around 118.0 ppm.

-

Methoxy Carbons: The two methoxy carbons appear as expected in the 50-60 ppm range.[7]

Visualization: NMR Assignment Map

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR maps the molecular skeleton, IR spectroscopy provides rapid and definitive confirmation of the functional groups present. The principle is that specific bonds vibrate at characteristic frequencies, and absorbing infrared radiation excites these vibrations.

Experimental Protocol

Modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a simple and reliable method requiring minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.[4]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Acquisition: Record the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

IR Data Analysis

The IR spectrum is interpreted by identifying characteristic absorption bands for the ester, ether, and substituted aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1735-1715 | Strong | C=O stretch (ester) |

| ~1600-1550 | Medium | C=C and C=N ring stretching |

| ~1300-1200 | Strong | Asymmetric C-O-C stretch (ester & aryl ether) |

| ~1150-1050 | Strong | Symmetric C-O-C stretch (ester & aryl ether) |

Interpretation:

-

Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be a strong, sharp absorption between 1735-1715 cm⁻¹. This is the definitive signal for the ester carbonyl group. Its position indicates a carbonyl adjacent to an aromatic system.[10][11]

-

C-O Stretches: Two strong bands are expected in the 1300-1000 cm⁻¹ region.[11] These arise from the C-O stretching vibrations of both the ester and the aryl ether functionalities. Phenyl alkyl ethers typically show strong absorbances around 1250 cm⁻¹ and 1050 cm⁻¹.[7]

-

Aromatic Stretches: The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations in the 1600-1550 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.[12]

-

Aliphatic C-H Stretches: Absorptions corresponding to the C-H stretching of the two methoxy groups are found just below 3000 cm⁻¹.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.

Experimental Protocol

Electron Ionization (EI) is a standard technique for analyzing small, relatively volatile organic molecules.

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. For volatile compounds, GC-MS is an excellent option.[4]

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures fragmentation, providing structural information.[14]

-

Mass Analysis: Scan a mass range from m/z 50 to 300 to detect the molecular ion and key fragments.

Mass Spectrometry Data Analysis

The key to interpreting the mass spectrum of this compound is recognizing the bromine isotope pattern. Bromine has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z (mass/charge) | Relative Intensity | Assignment |

| 245 / 247 | High | [M]⁺ (Molecular Ion) |

| 214 / 216 | Medium | [M - OCH₃]⁺ (Loss of methoxy radical from ester) |

| 186 / 188 | Medium | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |

| 166 | Low | [M - Br]⁺ (Loss of bromine radical) |

Interpretation:

-

Molecular Ion Peak [M]⁺: The molecular ion peak will appear as a doublet at m/z 245 and 247, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.[4] The near 1:1 intensity ratio of these peaks is definitive proof of the presence of one bromine atom in the molecule.[15]

-

Key Fragmentations:

-

Loss of a Methoxy Radical (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a strong acylium ion doublet at m/z 214/216.

-

Loss of the Carbomethoxy Radical (-COOCH₃): Cleavage of the bond between the pyridine ring and the ester group results in the loss of the •COOCH₃ radical (59 Da), giving a fragment ion at m/z 186/188. This corresponds to the 5-bromo-3-methoxypyridine radical cation.

-

Loss of a Bromine Radical (-Br): Loss of the bromine radical (79/81 Da) from the molecular ion would result in a fragment at m/z 166.

-

Visualization: Key Fragmentation Pathways

Caption: Primary fragmentation pathways in EI-MS.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, ether), and mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of bromine). Each technique provides a layer of evidence that, when combined, creates an unambiguous and robust structural confirmation, ensuring the integrity of this crucial chemical building block for its intended application in research and development.

References

- 1. This compound | 1142192-55-9 [chemicalbook.com]

- 2. This compound AldrichCPR 1142192-55-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to Methyl 5-bromo-3-methoxypicolinate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Methyl 5-bromo-3-methoxypicolinate is a halogenated and methoxy-substituted pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its strategically positioned functional groups—a bromine atom, a methoxy group, and a methyl ester—on the picolinate scaffold make it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its significant applications in the fields of medicinal chemistry and agrochemical research, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature. While specific experimental data for its melting point, boiling point, and solubility are not widely published, its physical and chemical characteristics can be inferred from its structure and data available for related compounds.

| Property | Value/Information | Source(s) |

| CAS Number | 1142192-55-9 | |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room temperature | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The two aromatic protons on the pyridine ring will appear as doublets due to ortho-coupling. The chemical shifts (δ) in ppm relative to TMS would likely be in the aromatic region (7.0-8.5 ppm). The methyl protons of the ester and the methoxy group will each appear as a singlet, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have a chemical shift in the range of 160-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with the carbon attached to the bromine atom showing a lower chemical shift due to the halogen's electronegativity. The carbons of the two methoxy groups will be found in the upfield region, typically between 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the methyl ester group is expected around 1720-1740 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups will be observed in the 2850-3100 cm⁻¹ region. The C-O stretching of the ester and ether linkages will likely produce strong bands in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) would be observed at m/z 245 and 247 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31) or the carbomethoxy group (-COOCH₃, M-59).

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of related picolinic acids.

Proposed Synthetic Pathway: Esterification of 5-bromo-3-methoxypicolinic acid

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 5-bromo-3-methoxypicolinic acid (CAS 1142191-66-9).[3][4][5]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 5-bromo-3-methoxypicolinic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily dictated by the bromine atom on the pyridine ring, making it an excellent substrate for various cross-coupling reactions.

Logical Relationship of Key Reactions:

Caption: Key cross-coupling reactions of this compound.

These palladium-catalyzed reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, including aryl, heteroaryl, amino, and alkynyl groups. This versatility is crucial for creating diverse chemical libraries for drug discovery and agrochemical development.

Applications in Research and Development

This compound is a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and novel agrochemicals.[2]

Kinase Inhibitor Synthesis

The picolinate scaffold is a "privileged structure" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of kinases. The functional groups on this compound allow for systematic modifications to explore structure-activity relationships (SAR) and optimize the potency and selectivity of kinase inhibitors. The bromine atom serves as a convenient attachment point for various moieties that can be designed to interact with specific regions of the kinase active site. Several patents describe the use of substituted bromopyridines in the synthesis of kinase inhibitors for the treatment of diseases such as cancer.[6]

Agrochemical Development

Substituted pyridine derivatives are also prevalent in modern agrochemicals. The structural features of this compound make it an attractive starting material for the synthesis of novel herbicides and pesticides.[2] By modifying the pyridine core through cross-coupling reactions, chemists can fine-tune the biological activity and environmental profile of the resulting agrochemicals.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Hazard Codes: H302, H315, H319, H335.

-

Precautionary Statements: P280, P301+P312+P330, P304+P340+P312, P305+P351+P338, P337+P313.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the efficient synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to other well-characterized picolinates provides a solid foundation for its use in synthetic chemistry. As the demand for novel kinase inhibitors and advanced agrochemicals continues to grow, the importance of building blocks like this compound is expected to increase.

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 5-bromo-3-methoxypicolinic acid - CAS:1142191-66-9 - Abovchem [abovchem.com]

- 5. 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific [amerigoscientific.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 5-bromo-3-methoxypicolinate in Organic Synthesis

Introduction: Strategic Value of a Polysubstituted Pyridine Building Block

Methyl 5-bromo-3-methoxypicolinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituents: a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl ester at the 2-position. This arrangement allows for a series of selective transformations, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the picolinate ester and the pyridine nitrogen atom influences the reactivity of the C-Br bond, while the methoxy group modulates the electronic properties of the ring. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed, field-proven protocols for its application in key organic transformations.

Compound Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards is paramount for the successful and safe handling of any chemical reagent.

| Property | Value | Source |

| CAS Number | 1142192-55-9 | Sigma-Aldrich |

| Molecular Formula | C₈H₈BrNO₃ | Sigma-Aldrich |

| Molecular Weight | 246.06 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Storage | Room temperature | ChemicalBook |

Safety and Handling: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for constructing the complex scaffolds of biologically active molecules.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[3] this compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of amine-containing fragments.

Causality of Experimental Design: The choice of catalyst system is critical. A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used in combination with a specialized phosphine ligand. For heteroaromatic bromides, bulky, electron-rich biarylphosphine ligands or chelating ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are often superior.[3] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. A strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or a sterically hindered alkoxide like sodium tert-butoxide, is required to deprotonate the amine, forming the active palladium-amido complex. Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent quenching of the basic and organometallic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from a procedure described in the synthesis of novel inhibitor compounds.[1]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

-

This compound (1.0 eq.)

-

Amine coupling partner (e.g., 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine) (1.0 eq.)

-

Pd₂(dba)₃ (0.05 - 0.1 eq.)

-

Xantphos (0.1 - 0.2 eq.)

-

Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

-

Anhydrous, degassed 1,4-dioxane

Procedure:

-

To a dry, re-sealable Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Seal the tube tightly and place it in a preheated oil bath at 95-110 °C.

-

Stir the reaction mixture vigorously for 5-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylated picolinate. In a reported example, this procedure provided the product in 82.46% yield.[1]

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, pairing an organohalide with a boronic acid or ester. This reaction is instrumental for accessing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other drug candidates.

Causality of Experimental Design: The catalytic system for a Suzuki coupling typically consists of a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. The choice of ligand is crucial; for heteroaryl bromides, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky phosphines such as tricyclohexylphosphine provide good stability and reactivity. An aqueous inorganic base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction is often run in a biphasic solvent system, such as THF/water or toluene/water, to facilitate the interaction of both the organic-soluble and water-soluble components.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for structurally similar substrates as described in patent literature.[1][2]

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 - 1.5 eq.)

-

PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 - 0.1 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.) or 1M aq. Sodium Carbonate (Na₂CO₃)

-

Anhydrous DMF or a mixture of THF and Water (e.g., 3:1)

Procedure:

-

In a flask, combine this compound, the arylboronic acid, and the base (if using a solid like K₂CO₃).

-

Add the solvent (e.g., DMF).

-

Bubble nitrogen or argon gas through the mixture for 10-15 minutes to degas the solution.

-

Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ adduct) under a positive pressure of the inert gas.

-

If using an aqueous base, add the degassed aqueous solution at this stage.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, partition the mixture between water and an organic solvent like ethyl acetate.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 5-aryl picolinate product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable aryl-alkyne motifs. These structures are not only important targets themselves but also serve as versatile intermediates for further transformations like cycloadditions or reductions.

Causality of Experimental Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and often as the solvent. The palladium cycle is similar to other cross-couplings, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination and homocoupling of the alkyne.

Detailed Protocol: Sonogashira Coupling of this compound

This is a representative protocol based on standard Sonogashira conditions applied to similar heteroaromatic bromides.

Reaction Scheme:

Caption: Sonogashira Coupling Workflow.

Materials:

-

This compound (1.0 eq.)

-

Terminal Alkyne (1.2 - 1.5 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq.)

-

Copper(I) Iodide (CuI) (0.05 - 0.1 eq.)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add the solvent (e.g., Et₃N or THF). The solution should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the terminal alkyne via syringe.

-

If using a co-solvent, add the amine base (e.g., Et₃N) at this point.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound has proven to be a robust and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. The predictable reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of C-N and C-C bonds. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this valuable intermediate in their research and development programs. The ability to selectively introduce diverse functionalities makes this reagent an indispensable tool for generating novel chemical entities with potential applications in medicine and beyond.

References

- 1. AU2020316243A1 - Inhibitor compounds - Google Patents [patents.google.com]

- 2. WO2021154669A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]

- 3. Cardiac health assessment systems and methods - Patent US-2025040892-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 5-bromo-3-methoxypicolinate as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged" structure, a core motif frequently found in a multitude of FDA-approved therapeutic agents.[1] Its prevalence is a testament to its unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The strategic functionalization of this core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profile.

Methyl 5-bromo-3-methoxypicolinate is a particularly valuable building block within this chemical space. It presents a trifecta of functionalities on the pyridine ring, each serving a distinct and crucial role in synthetic strategy. The bromine atom at the 5-position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy group at the 3-position can significantly influence the molecule's conformation and metabolic stability, and has been shown to improve crucial drug-like properties such as solubility in complex scaffolds.[2][3] Finally, the methyl ester at the 2-position provides a site for further elaboration, most commonly through amide bond formation, a key linkage in many biologically active molecules. This combination of features makes this compound a highly sought-after precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.[4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound. We will delve into its physicochemical properties, explore its utility in key synthetic transformations with detailed, field-proven protocols, and illustrate its application in the synthesis of a key intermediate for a class of potent kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective use. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 1142192-55-9 | [4][5] |

| Molecular Formula | C₈H₈BrNO₃ | [4][5] |

| Molecular Weight | 246.06 g/mol | [4][5] |

| Appearance | Solid | [5] |

| SMILES | COC(=O)c1ncc(Br)cc1OC | [6] |

| InChI | 1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 | [6] |

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications & Synthetic Protocols

The synthetic utility of this compound is primarily centered around the reactivity of its C-Br bond. Palladium-catalyzed cross-coupling reactions are the workhorse transformations for this building block, allowing for the construction of complex molecular architectures. Below, we provide detailed protocols for two of the most critical and widely used reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: The excess of boronic acid ensures complete consumption of the starting bromide. The base is crucial for activating the boronic acid for the transmetalation step.

-

-

Catalyst Addition and Inert Atmosphere:

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Causality: Pd(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

-

-

Solvent Addition and Degassing:

-

Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

-

Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

-

Causality: The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent mixture after addition of all reagents removes any residual oxygen.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-aryl-3-methoxypicolinate.

-

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.

Reaction Principle: This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Synthetic pathway to a key kinase inhibitor intermediate.

Step 1: Cyanation of this compound

The first step involves the conversion of the bromide to a nitrile. This is a key transformation as the nitrile group can then be elaborated into an amine or other functional groups necessary for the construction of the pyrimidine ring.

-

Protocol: A mixture of this compound (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) in anhydrous, degassed dimethylformamide (DMF) is heated to 120 °C under an argon atmosphere until the starting material is consumed. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield Methyl 5-cyano-3-methoxypicolinate.

-

Rationale: The cyanation reaction introduces a versatile nitrile functionality. The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing multiple avenues for further diversification.

Step 2: Amidation of the Ester

The methyl ester is converted to a primary amide, which is a necessary precursor for the subsequent cyclization to form the pyrimidine ring.

-

Protocol: Methyl 5-cyano-3-methoxypicolinate is dissolved in a saturated solution of ammonia in methanol and stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete. The solvent is then removed under reduced pressure to yield 5-cyano-3-methoxypicolinamide.

-

Rationale: The formation of the primary amide at the 2-position is a critical step in setting up the subsequent cyclization to form the pyridopyrimidine core.